1-Methylpyridinium chloride

Descripción general

Descripción

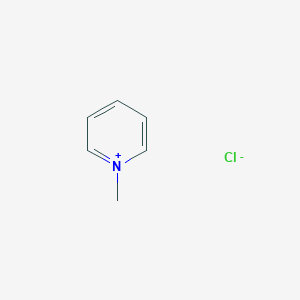

1-Methylpyridinium chloride is an organic compound with the chemical formula C6H8ClN. It is a quaternary ammonium salt derived from pyridine, where a methyl group is attached to the nitrogen atom, forming a positively charged pyridinium ion. This compound is known for its crystalline structure, typically appearing as colorless to pale yellow crystals. It is soluble in water and various organic solvents and has a melting point of approximately 144°C .

Métodos De Preparación

1-Methylpyridinium chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpyridine with hydrochloric acid. This reaction typically occurs under controlled conditions to ensure the formation of the desired product . Another method involves the use of Dowex 1-X 8 (Cl) resin in water under an inert atmosphere, yielding a high purity product . Industrial production methods often utilize similar reaction conditions but on a larger scale, ensuring efficient and cost-effective synthesis.

Análisis De Reacciones Químicas

Thermal Demethylation

1-Methylpyridinium chloride undergoes thermal demethylation in metal-organic frameworks (MOFs). For example, heating MFM-305-CH₃ (containing this compound) at 180°C cleaves the methyl group, yielding neutral pyridine ligands and free chloride ions .

Application :

-

Generates MFM-305 , a MOF with enhanced CO₂ and SO₂ adsorption due to exposed hydroxyl and pyridyl sites .

Key Interactions Post-Demethylation :

| Guest Molecule | Binding Site | Interaction Distance (Å) |

|---|---|---|

| CO₂ | Pyridyl N, hydroxyl group | 2.54–3.50 |

| SO₂ | Aromatic CH, chloride ions | 2.47–3.65 |

Role in Ionic Liquid Systems

In MOF MFM-305-CH₃ , the chloride ion forms hydrogen bonds with the 1-methylpyridinium cation, creating a zwitterionic framework . This structure enables:

-

CO₂ Capture : Chloride ions participate in dipole interactions with CO₂ (distance: 3.78 Å) .

-

SO₂ Binding : SO₂ interacts with methyl groups (distance: 2.54 Å) and chloride ions (distance: 3.65 Å) .

Activation in Amide Coupling

Derivatives like 2-azaaryl-1-methylpyridinium (AMPx) reagents, synthesized from this compound, facilitate amide bond formation in aqueous media .

Mechanism :

-

Step 1 : AMPx reacts with carboxylates to form active intermediates.

Performance :

-

Atom Economy : PMIRRC (Process Mass Intensity) values of 3–10, comparable to EDC and COMU reagents .

Comparative Reactivity of Structural Analogs

| Compound | Key Functional Group | Reactivity Difference |

|---|---|---|

| 1-Ethylpyridinium Chloride | Ethyl substituent | Lower polarity; reduced catalytic activity |

| 4-Dodecyl Derivative | Long alkyl chain | Surfactant properties; poor solubility in polar solvents |

Aplicaciones Científicas De Investigación

Chemistry

- Catalysis : 1-MP serves as a catalyst in various organic reactions, particularly in the addition of aldehydes and ketones. Its ionic nature enhances reactivity in nucleophilic substitution reactions, making it valuable for synthesizing complex organic molecules .

- Amide Coupling : Recent studies have demonstrated that derivatives of 1-MP can promote amidation processes in aqueous environments, yielding high efficiency in amide formation .

Table 1: Catalytic Efficiency of 1-Methylpyridinium Chloride in Organic Reactions

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Aldehyde Addition | 85 | Room Temperature |

| Ketone Addition | 78 | Aqueous Medium |

| Amide Coupling | 90 | 100% Water |

Biology

- Plant Uptake : Research indicates that 1-MP influences nutrient uptake and translocation in plants, particularly wheat. This property can enhance agricultural productivity by improving nutrient delivery systems .

- Anti-carcinogenic Properties : Investigations into the anti-cancer potential of 1-MP have highlighted its effects on colon cancer cells, suggesting it may inhibit tumor growth through various biochemical pathways .

Medicine

- Drug Development : The compound has been studied for its potential use in drug formulations aimed at treating cardiovascular diseases. Specifically, it has shown promise in enhancing the efficacy of endothelium-targeted drugs such as simvastatin, which exhibits anti-inflammatory properties .

- Toxicology Studies : In cases of organophosphate poisoning, pyridinium aldoximes (related compounds) are administered intravenously, showcasing the therapeutic relevance of pyridinium derivatives like 1-MP .

Case Study 1: Amide Coupling Efficiency

In a comparative study on amidation reactions using various reagents, 1-methylpyridinium derivatives demonstrated superior yields compared to traditional methods. The study highlighted that using AMPim1 (an activated derivative) resulted in yields exceeding 90%, significantly outperforming other reagents under similar conditions .

Case Study 2: Anti-inflammatory Effects on Endothelial Cells

A study evaluating the effects of various pyridine derivatives on human microvascular endothelial cells revealed that 1-MP exhibited a preventive effect against inflammation-induced stiffness. The compound's ability to restore cell elasticity was quantified using force spectroscopy techniques, indicating its potential as a therapeutic agent in vascular health .

Mecanismo De Acción

The mechanism by which 1-methylpyridinium chloride exerts its effects varies depending on its application. In biological systems, it rapidly penetrates plant tissues and is redistributed throughout the plant via the phloem and xylem . In medicinal research, its potential anti-carcinogenic properties are thought to involve the induction of phase II enzymes via the Nrf2/ARE pathway . The molecular targets and pathways involved are still under investigation, but its ability to interact with various biological molecules is a key aspect of its mechanism of action.

Comparación Con Compuestos Similares

1-Methylpyridinium chloride is part of a broader class of pyridinium salts, which are known for their diverse applications. Similar compounds include:

N-Methylpyridinium iodide: Similar in structure but with an iodide ion instead of chloride.

N-Butylpyridinium chloride: Features a butyl group instead of a methyl group.

Pyridinium chloride: Lacks the methyl group, making it less hydrophobic.

Compared to these compounds, this compound is unique due to its specific balance of hydrophilicity and hydrophobicity, making it particularly effective in certain catalytic and biological applications .

Actividad Biológica

1-Methylpyridinium chloride (MPC) is a quaternary ammonium compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and phytotoxic applications. This article provides a comprehensive overview of the biological activity of MPC, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group at the nitrogen atom of the pyridine ring. Its chemical formula is . The compound exhibits properties typical of quaternary ammonium salts, including solubility in water and surface-active behavior.

Antimicrobial Activity

MPC has demonstrated significant antimicrobial properties against various bacterial strains. Its efficacy is influenced by its interaction with microbial cell membranes, leading to disruption and cell death.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of this compound against several microorganisms:

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 1024 |

| Staphylococcus aureus | 64 |

| Candida albicans | 128 |

These results indicate that MPC exhibits stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria, with notably lower MIC values against Staphylococcus aureus and Escherichia coli .

The antimicrobial action of MPC is primarily attributed to its ability to disrupt the integrity of microbial cell membranes. Research suggests that MPC interacts with phospholipid bilayers, leading to increased permeability and eventual lysis of bacterial cells. The compound's structure allows it to penetrate microbial membranes effectively, enhancing its bactericidal properties .

Phytotoxic Activity

MPC has also been studied for its phytotoxic effects. It is known to penetrate plant tissues rapidly and can be used as an herbicide. The uptake and translocation studies indicate that MPC is absorbed by leaf tissues and redistributed throughout the plant, affecting physiological processes .

Case Study: Phytotoxic Effects on Crop Plants

In a controlled study, the application of MPC at varying concentrations resulted in observable phytotoxic effects on common agricultural crops. The following observations were noted:

- Concentration : Higher concentrations of MPC led to increased leaf chlorosis and necrosis.

- Application Method : Foliar application was more effective than soil application in terms of rapid uptake.

- Plant Species : Different species exhibited varying levels of sensitivity, with some being more resilient than others.

Toxicity and Safety Considerations

While MPC shows promising biological activities, its toxicity profile must also be considered. Studies have indicated potential cytotoxic effects at high concentrations, particularly in mammalian cell lines. The half-maximal inhibitory concentration (IC50) for mitochondrial toxicity was found to be approximately , indicating that caution should be exercised when using this compound in therapeutic or agricultural applications .

Propiedades

IUPAC Name |

1-methylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N.ClH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIGYXWRIHZZAA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

694-56-4 (Parent) | |

| Record name | N-Methylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007680731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50932185 | |

| Record name | 1-Methylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7680-73-1, 14401-93-5 | |

| Record name | Pyridinium, 1-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7680-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007680731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRK3W477YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-methylpyridinium chloride?

A1: The molecular formula of this compound is C6H8ClN, and its molecular weight is 125.57 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies have investigated the spectroscopic properties of this compound using techniques like FTIR, Raman, and NMR. For example, one study used these techniques to analyze the structure of 2,3-dicarboxy-1-methylpyridinium chloride. [] Another study utilized FTIR and Raman spectroscopy to analyze the structure of 4-carboxy-1-methylpyridinium chloride. [] These spectroscopic methods are crucial for identifying and characterizing the compound.

Q3: Is there any information about the stability of this compound under different conditions?

A3: Yes, research on pralidoxime chloride, a related compound, provides insights into stability. Studies show that its degradation rate increases with increasing pH and concentration. [] The degradation products identified include 2-cyano-, 2-carboxamido-, and 2-carboxy-1-methyl-pyridinium chlorides, this compound, cyanide ion, ammonia, and carbon dioxide. This information highlights the importance of considering pH and concentration during storage and formulation.

Q4: Does this compound exhibit any catalytic properties?

A4: While not a catalyst itself, this compound serves as a building block for compounds with catalytic applications. One example is 4,4′,4″-(pyridine-2,4,6-triyl)tris(this compound), which acts as a relay compound in electron transfer processes from dyes to catalysts. [] This electron transfer relay system can be valuable in various catalytic applications, including photocatalysis and electrocatalysis.

Q5: Have there been any computational studies on this compound?

A5: Yes, ab initio molecular dynamics simulations have been used to explore the behavior of an excess electron in this compound-based ionic liquids. [] The simulations revealed that the excess electron resides in cation π*-type orbitals, switching between localized and delocalized states. These findings are crucial for understanding electron transfer processes in such ionic liquids.

Q6: How do structural modifications of this compound affect its biological activity?

A6: While specific SAR studies on this compound are limited in the provided literature, research on similar pyridinium aldoximes offers valuable insights. For instance, changing the position of the hydroxyiminomethyl group on the pyridinium ring significantly influences the reactivation potency of organophosphate-inhibited acetylcholinesterase. [, ] Additionally, incorporating specific functional groups, like carbamoyl groups, can enhance the binding affinity and reactivation rate. [, ] These findings suggest that even minor structural changes can substantially impact the biological activity of these compounds.

Q7: What are the strategies for improving the stability and solubility of this compound-based compounds?

A7: Research on pralidoxime chloride formulation provides valuable insights. One study explored its stability in concentrated acidic solutions and identified various degradation products. [] While specific formulation strategies for this compound aren't detailed in the provided literature, common approaches for enhancing stability and solubility include adjusting pH, using appropriate buffer systems, adding stabilizers like antioxidants, and exploring different salt forms or prodrug strategies.

Q8: What analytical techniques are used to characterize and quantify this compound?

A8: Several analytical techniques are employed to study this compound and its derivatives. These include:

- High-performance liquid chromatography (HPLC): Used to quantify pralidoxime chloride and its decomposition products. [] This method offers high sensitivity and reproducibility for analyzing these compounds in various matrices.

- Ion-selective electrodes: Employed to detect cyanide, a potential degradation product of pralidoxime chloride. [] This method provides a simple and rapid way to monitor cyanide levels.

- Mass spectrometry (MS): Utilized to identify degradation products of pralidoxime chloride. [] MS provides detailed information about the molecular weight and structure of the analyzed compounds.

Q9: What is known about the environmental impact and degradation of this compound?

A9: Although the provided literature doesn't directly address the environmental impact of this compound, research on its structural analog, 4-carboxy-1-methylpyridinium chloride, offers relevant information. This compound is a photolytic product of the herbicide paraquat and can be metabolized by certain bacteria. [, ] Understanding the microbial degradation pathways of related compounds can provide insights into the potential environmental fate of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.